AVE-8134 (CAS: 304025-09-0) is a structurally distinct, highly potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist originally developed to overcome the efficacy and off-target limitations of traditional legacy fibrates. Functioning as a full PPARα-dominated agonist with no relevant activity on PPARδ or PPARγ, it demonstrates exceptional binding affinity, exhibiting an EC50 of 100 nM for the human PPARα receptor. In procurement and laboratory workflows, AVE-8134 serves as a premium pharmacological tool for in vivo models of dyslipidemia, type 2 diabetes, and heart failure, offering a cleaner safety profile and superior target engagement compared to first-generation fibrates or mixed PPAR agonists. Its ability to improve lipid profiles and glucose metabolism without inducing the adverse cardiac or weight-gain effects typical of PPARγ agonists makes it an indispensable compound for translational metabolic research[1].
Substituting AVE-8134 with generic fibrates (e.g., fenofibrate, bezafibrate) or standard PPARγ agonists (e.g., rosiglitazone) compromises both experimental integrity and translational relevance. Traditional fibrates suffer from low potency (micromolar EC50 range), requiring massive in vivo dosing that often triggers off-target toxicity, hepatomegaly, or vehicle-solubility artifacts during formulation . Conversely, while PPARγ agonists like rosiglitazone offer strong glycemic control, they invariably induce confounding adverse effects, including fluid retention, body weight gain, and exacerbated cardiac hypertrophy in heart failure models[1]. Furthermore, common laboratory PPARα agonists like Wy-14,643 possess severe toxicity profiles that preclude their use in human-relevant translational studies. Procuring AVE-8134 eliminates these bottlenecks by providing nanomolar potency, high isoform selectivity, and proven cardioprotective efficacy, ensuring reproducible and translationally viable data in complex disease models.
AVE-8134 demonstrates profound binding affinity and activation of the human PPARα receptor, vastly outperforming first-generation fibrates. In vitro transactivation assays reveal that AVE-8134 achieves an EC50 of 100 nM (0.1 µM) for human PPARα. In stark contrast, standard clinical and research baselines like fenofibrate require concentrations in the 30 µM range to achieve similar activation. This ~300-fold increase in potency allows for significantly lower dosing in vivo (typically 3-20 mg/kg/day), directly improving formulation compatibility by reducing the need for harsh organic solvents or complex lipid vehicles that can introduce solubility artifacts and baseline toxicity .
| Evidence Dimension | Human PPARα Receptor Activation (EC50) |
| Target Compound Data | 100 nM (0.1 µM) |
| Comparator Or Baseline | Fenofibrate (~30 µM) |
| Quantified Difference | ~300-fold higher potency for AVE-8134 |
| Conditions | Cell-based PPAR Gal4 transactivation assay |
Enables ultra-low-dose formulation in complex in vivo models, eliminating vehicle-related artifacts and off-target toxicity associated with high-dose fibrate administration.
In translational models of post-myocardial infarction (MI) heart failure, the choice of PPAR agonist critically dictates survival and cardiac remodeling outcomes. Administration of AVE-8134 dose-dependently improves cardiac output, reduces left ventricular weight, and prevents myocardial fibrosis. Conversely, substitution with the PPARγ agonist rosiglitazone actively exacerbates cardiac dysfunction and promotes detrimental hypertrophy. Furthermore, in DOCA-salt sensitive rats, AVE-8134 (3 mg/kg/day) completely prevents the development of high blood pressure and cardiac fibrosis, a protective phenotype absent in standard thiazolidinedione therapies [1].
| Evidence Dimension | Post-MI Cardiac Remodeling and Fibrosis |
| Target Compound Data | Prevents hypertrophy, reduces left ventricular weight and fibrosis |
| Comparator Or Baseline | Rosiglitazone (exacerbates cardiac dysfunction and increases heart weight) |
| Quantified Difference | Divergent survival and remodeling outcomes (protection vs. exacerbation) |
| Conditions | Sprague Dawley rats with permanent ligation of the left coronary artery (post-MI model) |
Essential for researchers modeling diabetic cardiomyopathy or heart failure, where off-target PPARγ-driven cardiac toxicity would otherwise confound survival and efficacy data.
AVE-8134 drives a highly specific transcriptional signature tailored for lipid hydrolysis, distinguishing it from mixed or off-target metabolic modulators. In male ZDF rats, chronic administration of AVE-8134 (20 mg/kg/day) induces a massive ~20-fold upregulation in the hepatic mRNA levels of target genes Lipoprotein Lipase (LPL) and Pyruvate Dehydrogenase Kinase 4 (PDK4). In contrast, treatment with rosiglitazone yields no relevant effect on these specific PPARα-driven lipid clearance pathways, highlighting AVE-8134's superior utility for targeted dyslipidemia research without triggering adipogenic gene networks [1].
| Evidence Dimension | Hepatic mRNA levels of LPL and PDK4 |
| Target Compound Data | ~20-fold increase |
| Comparator Or Baseline | Rosiglitazone (no relevant effect) |
| Quantified Difference | Complete divergence in lipid-clearing transcriptional activation |
| Conditions | Male ZDF rats (6 weeks old) treated for 12 weeks |
Guarantees robust, targeted activation of lipid hydrolysis pathways for hypertriglyceridemia models, ensuring clean metabolic data free from PPARγ interference.
For oncology models investigating the role of PPARα in tumor angiogenesis (e.g., via Cyp2c44 downregulation and EET inhibition), AVE-8134 offers a critical balance of efficacy and in vivo tolerability. In TC-1 tumor-bearing mice, AVE-8134 provides significantly stronger tumor suppression than the clinical fibrate bezafibrate. While the legacy research compound Wy-14,643 shows comparable tumor inhibition, it possesses severe host toxicity that limits its translational value. AVE-8134 is well-tolerated at 10-20 mg/kg/day, making it the preferred pharmacological tool for mainstream laboratory workflows requiring long-term murine oncology studies without the confounding variable of premature cohort mortality [1].
| Evidence Dimension | In vivo tumor suppression and host tolerability |
| Target Compound Data | Strong tumor inhibition; well-tolerated at 10-20 mg/kg/day |
| Comparator Or Baseline | Bezafibrate (weaker suppression) and Wy-14,643 (high host toxicity) |
| Quantified Difference | Superior efficacy to bezafibrate; superior safety/translational viability to Wy-14,643 |
| Conditions | TC-1 tumor-bearing mice (22-day treatment) |
Provides a safe, highly effective pharmacological tool for long-term in vivo studies, avoiding the severe hepatotoxicity of older research agonists that frequently ruin experimental cohorts.
Due to its proven ability to prevent myocardial hypertrophy, reduce fibrosis, and improve cardiac output without the fluid retention and heart-weight exacerbation caused by PPARγ agonists (like rosiglitazone), AVE-8134 is the optimal procurement choice for cardiovascular research. It is specifically recommended for post-MI models and DOCA-salt sensitive hypertensive models where isolating the cardioprotective effects of PPARα activation is critical[1].
AVE-8134's nanomolar potency (EC50 = 100 nM) and its ability to drive a ~20-fold upregulation in hepatic LPL and PDK4 mRNA make it vastly superior to legacy fibrates like fenofibrate. Researchers should select this compound when studying lipid clearance, HDL elevation, and triglyceride reduction in transgenic models (e.g., hApo A1 mice or ZDF rats), as it allows for low-dose formulations that avoid solvent toxicity and off-target receptor activation [2].
In studies exploring the intersection of lipid metabolism and oncology—specifically the downregulation of Cyp2c44 and suppression of pro-angiogenic EETs—AVE-8134 replaces toxic legacy compounds like Wy-14,643. Its excellent in vivo tolerability (10-20 mg/kg/day) and potent tumor suppression capabilities make it the ideal candidate for long-term murine cancer models, ensuring data remains translationally relevant for future therapeutic development [3].